![molecular formula C25H21N3OS B12272264 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B12272264.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4-tétrahydroquinoléin-1-yl)-2-[(3-phénylquinoxalin-2-yl)sulfanyl]éthan-1-one est un composé organique complexe qui présente un système cyclique quinoxaline et une partie tétrahydroquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(1,2,3,4-tétrahydroquinoléin-1-yl)-2-[(3-phénylquinoxalin-2-yl)sulfanyl]éthan-1-one implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle quinoxaline, suivie de l'introduction du groupe phényle et de la liaison sulfanyl. La partie tétrahydroquinoléine est ensuite fixée par une série de réactions de condensation et de cyclisation. Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements élevés et une grande pureté .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production. Des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit final avec la pureté désirée.
Analyse Des Réactions Chimiques
Types de réactions
1-(1,2,3,4-tétrahydroquinoléin-1-yl)-2-[(3-phénylquinoxalin-2-yl)sulfanyl]éthan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les réactifs courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et l'hydrogène gazeux (H₂) avec un catalyseur au palladium.
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés quinoxaline avec des groupes hydroxyle ou carbonyle, tandis que la réduction peut donner des composés entièrement saturés.
Applications de la recherche scientifique
1-(1,2,3,4-tétrahydroquinoléin-1-yl)-2-[(3-phénylquinoxalin-2-yl)sulfanyl]éthan-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques.
Mécanisme d'action
Le mécanisme d'action du 1-(1,2,3,4-tétrahydroquinoléin-1-yl)-2-[(3-phénylquinoxalin-2-yl)sulfanyl]éthan-1-one implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, il peut se lier à des enzymes ou des récepteurs, modulant leur activité. Le système cyclique quinoxaline est connu pour interagir avec l'ADN et les protéines, ce qui pourrait conduire à des effets anticancéreux . La liaison sulfanyl et la partie tétrahydroquinoléine peuvent également contribuer à son activité biologique en améliorant son affinité de liaison et sa spécificité.
Applications De Recherche Scientifique
2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoxaline ring system is known to interact with DNA and proteins, potentially leading to anticancer effects . The sulfanyl linkage and tetrahydroquinoline moiety may also contribute to its biological activity by enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
3-phénylquinoxaline-2-thione : Partage le système cyclique quinoxaline mais n'a pas la partie tétrahydroquinoléine.
N-alkyl 3-((3-phénylquinoxalin-2-yl)sulfanyl)propanamides : Structure similaire avec des substituants différents sur le cycle quinoxaline.
1,4-bis(3-phénylquinoxalin-2-yl)benzène : Contient plusieurs unités quinoxaline mais n'a pas la partie tétrahydroquinoléine.
Unicité
1-(1,2,3,4-tétrahydroquinoléin-1-yl)-2-[(3-phénylquinoxalin-2-yl)sulfanyl]éthan-1-one est unique en raison de la combinaison du cycle quinoxaline, du groupe phényle, de la liaison sulfanyl et de la partie tétrahydroquinoléine. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui ne sont pas observées dans les composés similaires.
Propriétés
Formule moléculaire |
C25H21N3OS |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C25H21N3OS/c29-23(28-16-8-12-18-9-4-7-15-22(18)28)17-30-25-24(19-10-2-1-3-11-19)26-20-13-5-6-14-21(20)27-25/h1-7,9-11,13-15H,8,12,16-17H2 |
Clé InChI |
QKIMCQXXAPYVQN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


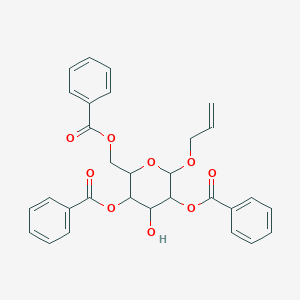
![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinoxaline](/img/structure/B12272189.png)
![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)
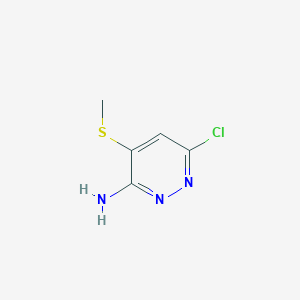
![2-(2-Chloro-6-fluorophenyl)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272206.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B12272214.png)
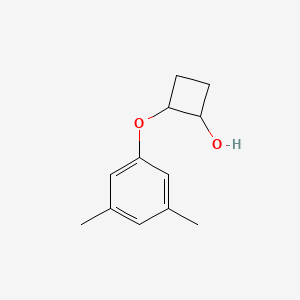
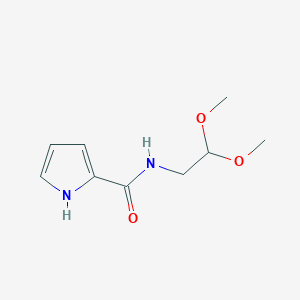
![1-(benzenesulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12272230.png)
![3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12272244.png)
![3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272245.png)
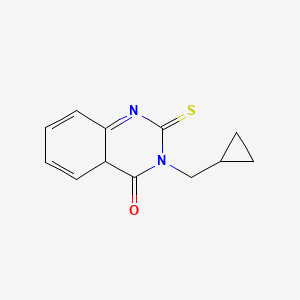
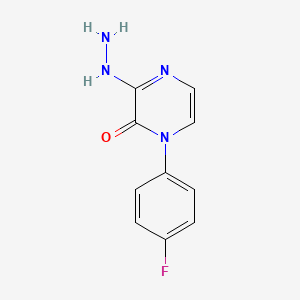
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B12272261.png)
